molecular formula C12H6Cl4 B1595684 2,3',4,6-Tetrachlorobiphenyl CAS No. 60233-24-1

2,3',4,6-Tetrachlorobiphenyl

Cat. No. B1595684
CAS RN: 60233-24-1
M. Wt: 292 g/mol
InChI Key: CKUBKYSLNCKBOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

PCBs were produced from 1929 until their manufacture was banned in 1979 . Benzene, a by-product of gasoline, is extracted from crude oil and heated under a controlled condition to form biphenyls, which by electrophilic chlorination use chlorine gas to produce PCBs . The degree of chlorination determines the chemical and physical properties of PCBs .


Molecular Structure Analysis

The molecular formula of 2,3’,4’,6-Tetrachlorobiphenyl is C12H6Cl4 . The structure of the molecule includes two benzene rings with chlorine atoms attached at positions 2, 3, 4, and 6 .


Chemical Reactions Analysis

The rate of dechlorination of 2,3,4,5-tetrachlorobiphenyl (PCB 61) to 2,3,5-trichlorobiphenyl (PCB 23) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, was measured over an environmentally relevant range of 1 to 500 ng L .


Physical And Chemical Properties Analysis

2,3’,4’,6-Tetrachlorobiphenyl is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Environmental Science: Sorption and Fate in Soils

2,3’,4,6-Tetrachlorobiphenyl (TCB) is studied for its sorption behavior in soils, which is crucial for understanding its environmental fate. The compound’s hydrophobic nature leads to strong adsorption to soil organic matter, affecting its mobility and bioavailability . Research has shown that TCB’s sorption capacity can be influenced by the composition and microstructure of humic acids in the soil .

Analytical Chemistry: Detection and Quantification

In analytical chemistry, TCB serves as a reference compound for the calibration of instruments used to detect and quantify polychlorinated biphenyls (PCBs) in environmental samples. Its well-defined chlorination pattern allows for the development of sensitive and specific analytical methods .

Toxicology Studies: Impact on Biological Systems

TCB is utilized in toxicological studies to assess the impact of PCBs on biological systems. Its structural similarity to dioxin-like PCBs makes it a relevant compound for studying mechanisms of toxicity, including endocrine disruption and carcinogenicity .

Bioremediation Processes: Microbial Degradation

Research into bioremediation processes often includes TCB due to its persistence and toxicity. Studies focus on the microbial degradation of TCB under various environmental conditions, aiming to identify and enhance natural processes that can mitigate PCB contamination .

Material Science: Reference Material for Testing

In material science, TCB is used as a reference material for testing the efficacy of various materials and technologies designed to sequester or degrade PCBs. Its stable and well-characterized structure makes it an ideal candidate for such applications .

Industrial Uses: Historical Applications and Regulations

Historically, TCB was used in various industrial applications due to its chemical stability and insulating properties. However, due to its environmental persistence and potential health risks, its use is now heavily regulated. Current research may involve studying historical samples or developing regulations for managing existing contamination .

Mechanism of Action

Target of Action

The primary target of 2,3’,4,6-Tetrachlorobiphenyl is the core circadian component PER1 . This component plays a crucial role in the regulation of the circadian clock, which is responsible for controlling the timing of various physiological processes.

Mode of Action

2,3’,4,6-Tetrachlorobiphenyl interacts with its target by inhibiting the basal and circadian expression of PER1 . This interaction results in the modulation of the circadian clock, affecting the timing of physiological processes regulated by this clock.

Biochemical Pathways

It is known that the compound’s interaction with per1 can impact thecircadian rhythm , which is a fundamental biochemical pathway involved in regulating the sleep-wake cycle, feeding, and other physiological processes .

Pharmacokinetics

Like other polychlorinated biphenyls (pcbs), it is likely to be lipophilic and to bioaccumulate in the body . These properties can impact the compound’s bioavailability and its potential for long-term effects.

Result of Action

The primary result of 2,3’,4,6-Tetrachlorobiphenyl’s action is the disruption of the circadian rhythm . By inhibiting the expression of PER1, the compound can alter the timing of physiological processes regulated by the circadian clock. This can have wide-ranging effects on the body, potentially impacting sleep patterns, feeding behavior, and other processes.

Action Environment

The action of 2,3’,4,6-Tetrachlorobiphenyl can be influenced by various environmental factors. For example, the presence of iron oxides in sediments has been found to enhance the dechlorination of similar compounds, potentially affecting their action and stability . Furthermore, the compound’s persistence in the environment and its potential to bioaccumulate can also influence its efficacy and the duration of its effects .

Safety and Hazards

In case of accidental release, dust formation should be avoided, and contact with skin and eyes should be prevented . It is recommended to use personal protective equipment and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

1,3,5-trichloro-2-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-3-1-2-7(4-8)12-10(15)5-9(14)6-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUBKYSLNCKBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074192
Record name 2,3',4,6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,6-Tetrachlorobiphenyl

CAS RN

60233-24-1
Record name 2,3',4,6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060233241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54M5KB6113
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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